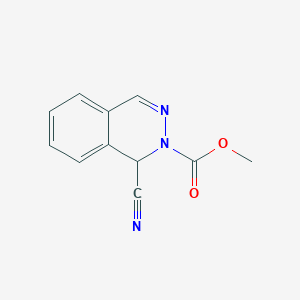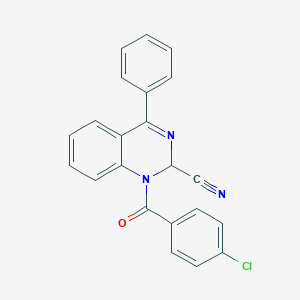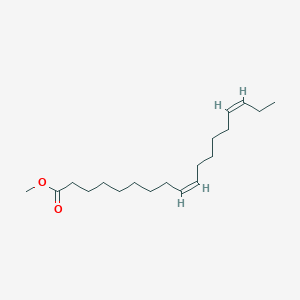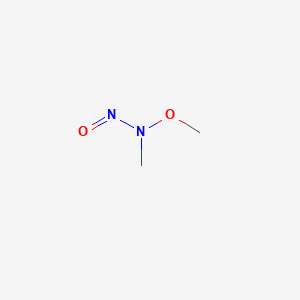
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound used in scientific research for various purposes. DNPH is a derivative of hydrazine and is commonly used in analytical chemistry for the detection and identification of carbonyl compounds.
Wirkmechanismus
The mechanism of action of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone involves the reaction of the carbonyl group of the target compound with the hydrazine group of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone to form a hydrazone derivative. This reaction is a nucleophilic addition-elimination reaction that occurs under acidic conditions. The resulting hydrazone derivative can be analyzed using various techniques as mentioned earlier.
Biochemical and Physiological Effects:
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone with care as it is a toxic and potentially hazardous compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in lab experiments is its high selectivity and sensitivity towards carbonyl compounds. Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone can detect even trace amounts of carbonyl compounds in complex mixtures. However, Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone has some limitations as well. It is a toxic and potentially hazardous compound, and its use requires proper safety precautions. Additionally, Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone may react with other functional groups present in the sample, leading to false positives.
Zukünftige Richtungen
There are several future directions for the use of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in scientific research. One potential area of research is the development of new methods for the detection and identification of carbonyl compounds using Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone. Another area of research is the application of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in the analysis of complex mixtures, such as environmental samples or biological fluids. Additionally, the use of Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone in the development of new drugs and pharmaceuticals may also be explored.
Synthesemethoden
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone can be synthesized by reacting 2,4-dinitrophenylhydrazine with cyclopentanone, 2-heptylidene-. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid. The resulting product is a yellow-orange crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone is widely used in analytical chemistry for the detection and identification of carbonyl compounds. Carbonyl compounds are organic compounds that contain a carbon atom double-bonded to an oxygen atom. Cyclopentanone, 2-heptylidene-, (2,4-dinitrophenyl)hydrazone reacts with carbonyl compounds to form a hydrazone derivative, which can be analyzed using various techniques such as UV-Vis spectroscopy, HPLC, and GC-MS.
Eigenschaften
CAS-Nummer |
16424-98-9 |
|---|---|
Molekularformel |
C18H24N4O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[(2-heptylidenecyclopentylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H24N4O4/c1-2-3-4-5-6-8-14-9-7-10-16(14)19-20-17-12-11-15(21(23)24)13-18(17)22(25)26/h8,11-13,20H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
QSLDBABBZLIKDV-UOWSXMIYSA-N |
Isomerische SMILES |
CCCCCC/C=C\1/CCC/C1=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCCCCCC=C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC=C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
16424-98-9 |
Synonyme |
2-Heptylidene-1-cyclopentanone (2,4-dinitrophenyl)hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)


![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)

